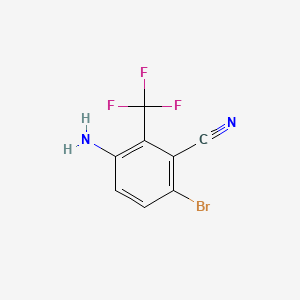
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF3N2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzonitrile core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents and an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to enhance reaction rates and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Nitro derivatives.
Reduction Reactions: Amines.
科学研究应用
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
相似化合物的比较
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-Aminobenzotrifluoride
Comparison: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its reactivity and interactions compared to similar compounds. The bromine atom provides a site for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
生物活性
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including cancer research and drug development.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a bromine atom, and an amino group attached to a benzonitrile framework. These functional groups contribute to its unique chemical reactivity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that trifluoromethyl-substituted benzonitriles can inhibit tumor growth in various cancer cell lines. Specifically, this compound has been investigated for its effects on apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways, potentially through interactions with specific receptors or enzymes involved in cell survival and death pathways .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes critical for cancer cell metabolism. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes .
- Receptor Modulation : The amino group may allow for interactions with neurotransmitter receptors, influencing pathways related to neurotransmission and potentially providing neuroprotective effects .
Comparative Analysis with Related Compounds
A comparison of this compound with other similar compounds reveals differences in biological activity based on structural variations:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl, bromine | Induces apoptosis in cancer cells |
| 4-Bromoaniline | Lacks trifluoromethyl group | Lower anticancer activity |
| 3-Amino-4-(2-chlorophenyl)butanoic acid | Chlorine instead of bromine | Different receptor interactions |
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug design. Its structural features allow for modifications that can enhance potency and selectivity against specific targets:
- Medicinal Chemistry : Utilized as a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly cancers.
- Synthetic Chemistry : Serves as an intermediate in the synthesis of complex organic molecules, including those used in therapeutic applications.
属性
IUPAC Name |
3-amino-6-bromo-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-6(14)7(4(5)3-13)8(10,11)12/h1-2H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNCDURNQDQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














